molecular formula C28H25N6NaO10S2 B1211940 Ajicef

Ajicef

Cat. No.: B1211940
M. Wt: 692.7 g/mol
InChI Key: JLUNZNNMKVKUOH-MRMAQRIOSA-M
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Description

It is primarily used to treat bacterial infections by inhibiting bacterial cell wall synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cefpimizole sodium involves the acylation of 7-aminocephalosporanic acid (7-ACA) with a suitable acylating agent. The reaction typically occurs in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF). The product is then purified through crystallization or chromatography.

Industrial Production Methods: Industrial production of cefpimizole sodium follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The final product is often lyophilized to obtain a stable, dry powder form.

Types of Reactions:

    Oxidation: Ajicef can undergo oxidation reactions, particularly at the sulfur atom in its structure.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.

    Substitution: this compound can participate in nucleophilic substitution reactions, especially at the beta-lactam ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Substituted cephalosporins with modified antibacterial properties.

Scientific Research Applications

Ajicef has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of cephalosporins and their derivatives.

    Biology: Employed in microbiological studies to understand bacterial resistance mechanisms.

    Medicine: Investigated for its efficacy against various bacterial infections, including those resistant to other antibiotics.

    Industry: Utilized in the development of new antibacterial agents and formulations.

Mechanism of Action

Ajicef exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, leading to the inhibition of cell wall biosynthesis. As a result, bacteria lyse due to the ongoing activity of cell wall autolytic enzymes while cell wall assembly is arrested .

Comparison with Similar Compounds

    Cefazolin: A first-generation cephalosporin with a narrower spectrum of activity.

    Ceftriaxone: A third-generation cephalosporin with a longer half-life and broader spectrum.

    Cefotaxime: Another third-generation cephalosporin with similar antibacterial properties.

Uniqueness: Ajicef is unique due to its specific structure, which provides a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its stability against beta-lactamases and its ability to penetrate bacterial cell walls make it a valuable antibiotic in clinical settings.

Properties

Molecular Formula

C28H25N6NaO10S2

Molecular Weight

692.7 g/mol

IUPAC Name

sodium;(6R,7R)-7-[[(2R)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-3-[[4-(2-sulfonatoethyl)pyridin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C28H26N6O10S2.Na/c35-23(18(16-4-2-1-3-5-16)31-24(36)19-20(27(38)39)30-14-29-19)32-21-25(37)34-22(28(40)41)17(13-45-26(21)34)12-33-9-6-15(7-10-33)8-11-46(42,43)44;/h1-7,9-10,14,18,21,26H,8,11-13H2,(H5-,29,30,31,32,35,36,38,39,40,41,42,43,44);/q;+1/p-1/t18-,21-,26-;/m1./s1

InChI Key

JLUNZNNMKVKUOH-MRMAQRIOSA-M

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)[O-])C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-].[Na+]

SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)[O-])C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-].[Na+]

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)[O-])C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-].[Na+]

Synonyms

7 beta-D-alpha-(4(5)-carboxyimidazole-5(4)-carboxamido)phenylacetamido-3-(4-beta-sulfoethylpyridinium)methyl-3-cephem-4-carboxylic acid
AC 1370
AC-1370
cefpimizole
cefpimizole sodium
U 63196 E
U-63196-E
U63196-E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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